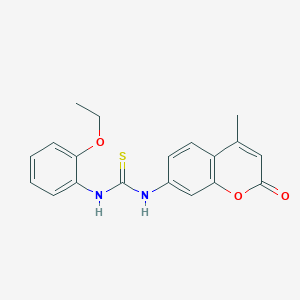![molecular formula C19H23N3O5S2 B4649858 N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4649858.png)
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thioureas and is known for its antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been studied in the context of neuroprotection, cardiovascular diseases, and cancer. It has also been studied for its potential use in the preservation of organs for transplantation.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activity of inflammatory mediators such as cytokines and chemokines. N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to protect against oxidative stress-induced cell damage and apoptosis. It also modulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to protect against ischemia-reperfusion injury in the heart and brain. It has also been shown to have anti-tumor effects in various cancer cell lines. N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for lab experiments. It is stable and easy to handle, making it suitable for various experimental setups. It is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic use in humans. Another area of interest is its potential use in the preservation of organs for transplantation. N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to protect against ischemia-reperfusion injury in the heart and brain, and further research is needed to determine its potential use in organ preservation. Finally, further research is needed to optimize the synthesis method of N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea to achieve higher yields and purity.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a promising compound with antioxidant and anti-inflammatory properties that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential therapeutic use in neuroprotection, cardiovascular diseases, and cancer. N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea exerts its effects by scavenging ROS and inhibiting the activity of inflammatory mediators. It has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, including its potential use in the treatment of neurodegenerative diseases, organ preservation, and optimization of its synthesis method.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-25-15-5-8-17(18(13-15)26-2)21-19(28)20-14-3-6-16(7-4-14)29(23,24)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H2,20,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIAJRXLECDNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4649801.png)
![1-(4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4649808.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4649812.png)
![N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4649814.png)
![N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4649817.png)
![5-{[(2-bromobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649825.png)
![N-(2,6-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4649832.png)
![4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4649846.png)
![2-[(4-chlorobenzyl)thio]-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4649849.png)
![5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4649862.png)

![N-2,1,3-benzothiadiazol-5-yl-2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4649875.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)propanamide](/img/structure/B4649879.png)